METHYL 2-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
Methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with an ethoxyphenyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via nucleophilic substitution reactions, often using ethoxyphenyl halides under basic conditions.
Coupling with Benzoate: The final step involves coupling the piperazine derivative with methyl benzoate through a carbamoylation reaction, typically using carbonyldiimidazole (CDI) as a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Ethoxyphenyl halides, carbonyldiimidazole; basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar structure but different substituents, leading to distinct chemical and biological properties.
Piperidine Derivatives: Share the piperazine ring but differ in substituents and overall structure.
Uniqueness
Methyl 2-({[4-(2-ethoxyphenyl)piperazino]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 2-[[4-(2-ethoxyphenyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-11-7-6-10-18(19)23-12-14-24(15-13-23)21(26)22-17-9-5-4-8-16(17)20(25)27-2/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRHQSKEORUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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